molecular formula C21H21NO4 B2827801 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 717893-89-5

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2827801
CAS No.: 717893-89-5
M. Wt: 351.402
InChI Key: LVYSYSPHTNXRQW-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-2-one core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents like hydroxylamine-O-sulfonic acid.

    Pyrrolidin-1-ylmethyl Substitution: The pyrrolidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and solubility.

    7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Contains a methyl group instead of the pyrrolidin-1-ylmethyl group, which may influence its interaction with biological targets.

    7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the methoxy group, which may alter its chemical reactivity and biological properties.

Uniqueness

The presence of both the methoxyphenyl and pyrrolidin-1-ylmethyl groups in 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-16-7-4-14(5-8-16)17-12-15-6-9-19(23)18(20(15)26-21(17)24)13-22-10-2-3-11-22/h4-9,12,23H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYSYSPHTNXRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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